Tiaramide hydrochloride
Overview
Description
Tiaramide hydrochloride is a benzothiazolinone derivative known for its anti-inflammatory and analgesic properties. It is a non-steroidal anti-inflammatory drug (NSAID) that does not inhibit cyclooxygenase (COX) enzymes, making it unique among NSAIDs . It has been used primarily for its pain-relieving and anti-inflammatory effects.
Mechanism of Action
Target of Action
Tiaramide hydrochloride is an anti-inflammatory drug . It primarily targets mediators released from mast cells and has direct smooth muscle relaxant properties .
Mode of Action
It is known to inhibit the action of mediators released from mast cells and has direct smooth muscle relaxant properties . This suggests that this compound may interact with its targets to inhibit inflammatory responses and relax smooth muscles.
Biochemical Pathways
Given its anti-inflammatory properties and its ability to relax smooth muscles, it is likely that this compound affects pathways related to inflammation and muscle contraction .
Pharmacokinetics
The absorption, distribution, excretion, and metabolism (ADME) properties of this compound have been studied . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties and its ability to relax smooth muscles . This could result in reduced inflammation and muscle relaxation in the areas where the drug is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiaramide hydrochloride can be synthesized through a multi-step process involving the reaction of 5-chloro-2-oxo-3(2H)-benzothiazolinone with 4-(2-hydroxyethyl)piperazine. The reaction typically involves the following steps:
Formation of the intermediate: 5-chloro-2-oxo-3(2H)-benzothiazolinone is reacted with 4-(2-hydroxyethyl)piperazine in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Hydrochloride formation: The intermediate product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tiaramide hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and reduction reactions: The benzothiazolinone moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and reduction: Products include oxidized or reduced forms of the benzothiazolinone ring.
Scientific Research Applications
Tiaramide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of benzothiazolinone derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Used in the treatment of pain and inflammation, particularly in conditions where traditional NSAIDs are not suitable.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzydamine hydrochloride: Another NSAID with similar anti-inflammatory and analgesic properties but inhibits COX enzymes.
Papaverine: An alkaloid with smooth muscle relaxant properties, used for its vasodilatory effects.
Uniqueness
Tiaramide hydrochloride is unique among NSAIDs due to its non-acidic nature and its mechanism of action that does not involve COX inhibition. This makes it suitable for patients who cannot tolerate traditional NSAIDs .
Biological Activity
Tiaramide hydrochloride (THC) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities, particularly in the treatment of allergic conditions and asthma. Developed by Fujisawa Pharmaceutical (now Astellas Pharma), THC was initially used in Japan under the brand name Solantol for various pain and inflammatory disorders. This article delves into the biological activity of THC, emphasizing its mechanisms of action, clinical efficacy, and potential therapeutic applications.
- Molecular Formula : C15H18ClN3O3S.ClH
- Molecular Weight : 392.301 g/mol
- Chirality : Achiral
- Solubility : High water solubility, which facilitates oral administration .
This compound exhibits several mechanisms contributing to its biological activity:
- Anti-inflammatory Action : THC inhibits the release of histamine from mast cells, which is crucial in the pathophysiology of allergic reactions. In studies utilizing rat mast cells, THC demonstrated significant inhibition of antigen-induced histamine release and serotonin release triggered by compound 48/80 .
- Bronchodilation : Clinical trials have indicated that THC can effectively alleviate symptoms in asthmatic patients, comparable to traditional bronchodilators like salbutamol. A double-blind crossover study showed that THC significantly improved peak expiratory flow rates and reduced inhaler usage among patients .
- Platelet Aggregation Inhibition : THC has been shown to inhibit platelet aggregation induced by ADP, suggesting a potential role in managing thrombotic disorders .
Asthma Management
A notable clinical trial involving 35 adult asthmatic patients compared the efficacy of THC with salbutamol and placebo. The results indicated that both THC and salbutamol significantly improved asthma symptoms and lung function. However, patients reported fewer side effects with THC, making it a preferable option for those intolerant to beta-adrenergic agonists .
Anti-allergic Properties
The anti-anaphylactic properties of THC were explored through various experimental models. It was found to effectively inhibit both histamine release from mast cells and compound 48/80-induced vasodilation in rat models . These findings suggest its potential utility in treating allergic diseases.
Safety Profile
In comparative studies assessing NSAIDs for safety in patients with NSAID-induced urticaria, THC exhibited a favorable safety profile, demonstrating lower incidences of adverse effects compared to other NSAIDs like meloxicam and etodolac .
Pharmacokinetics
Research has shown that after oral administration, THC is distributed predominantly in the liver, kidney, and lung tissues at concentrations significantly higher than plasma levels. This distribution pattern suggests a targeted action within these organs, potentially enhancing its therapeutic effects in inflammatory conditions affecting these tissues .
Interaction Studies
Recent studies have investigated the interaction of THC with methotrexate using human organic anion transporter 3 (hOAT3) models. The findings indicated that while most NSAIDs inhibit methotrexate uptake, THC does not exhibit this inhibitory effect at therapeutic concentrations, suggesting a unique pharmacokinetic profile that may reduce the risk of drug interactions .
Summary of Clinical Trials on this compound
Study Type | Participants | Dosage | Outcomes |
---|---|---|---|
Double-blind trial | 35 adults | 200 mg four times daily | Significant improvement in asthma symptoms vs placebo |
In vitro study | Rat mast cells | Varying concentrations | Strong inhibition of histamine release |
Interaction study | N/A | N/A | No significant interaction with methotrexate |
Pharmacokinetic Profile
Tissue | Concentration (fold increase) |
---|---|
Liver | 4-6 times higher |
Kidney | 4-6 times higher |
Lung | 4-6 times higher |
Properties
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDQSYPNBJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32527-55-2 (Parent) | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048757 | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35941-71-0 | |
Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiaramide hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tiaramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiaramide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIARAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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